molecular formula C9H10N2O3 B13729215 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13729215
M. Wt: 194.19 g/mol
InChI Key: RLCTYQOBNKIYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a benzo[d][1,3]oxazin-2(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-methoxybenzoic acid with suitable reagents to form the oxazine ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

7-amino-6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H10N2O3/c1-13-8-2-5-4-14-9(12)11-7(5)3-6(8)10/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

RLCTYQOBNKIYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.